2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(naphthalen-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(naphthalen-2-yl)acetamide (CAS 442865-42-1) is a synthetic small molecule belonging to the triazolopyridine thioether class, characterized by a [1,2,4]triazolo[4,3-a]pyridine core linked via a thioacetamide bridge to a naphthalen-2-yl substituent. Its molecular formula is C18H14N4OS with a molecular weight of 334.4 g/mol.

Molecular Formula C18H14N4OS
Molecular Weight 334.4 g/mol
CAS No. 442865-42-1
Cat. No. B3267081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(naphthalen-2-yl)acetamide
CAS442865-42-1
Molecular FormulaC18H14N4OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NN=C4N3C=CC=C4
InChIInChI=1S/C18H14N4OS/c23-17(12-24-18-21-20-16-7-3-4-10-22(16)18)19-15-9-8-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,19,23)
InChIKeyDZAFFQWXCZVILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(naphthalen-2-yl)acetamide (CAS 442865-42-1): Procurement-Grade Physicochemical Profile for Screening Library Selection


2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(naphthalen-2-yl)acetamide (CAS 442865-42-1) is a synthetic small molecule belonging to the triazolopyridine thioether class, characterized by a [1,2,4]triazolo[4,3-a]pyridine core linked via a thioacetamide bridge to a naphthalen-2-yl substituent [1]. Its molecular formula is C18H14N4OS with a molecular weight of 334.4 g/mol [1]. The compound is a member of the ChemDiv diversity screening library (ID: ChemDiv3_003426) and is typically supplied at ≥95% purity for research use [1]. As a drug-like heterocyclic scaffold, it shares structural features with triazolopyridine derivatives investigated for kinase inhibition, most notably as MET inhibitors [2].

Why Naphthyl Regioisomer Identity in 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamides Is Critical for Screening Reproducibility


In the context of triazolopyridine-based screening libraries, the substitution pattern on the acetamide nitrogen is a primary determinant of molecular recognition. The target compound possesses a naphthalen-2-yl (β-naphthyl) substituent, which imparts a distinct spatial orientation and electronic distribution compared to its naphthalen-1-yl (α-naphthyl) regioisomer (CAS 307512-12-5) [1][2]. While both isomers share identical molecular formula (C18H14N4OS) and molecular weight (334.4 g/mol), the point of attachment alters the vector of the hydrophobic naphthyl group, which directly influences binding pocket complementarity in protein targets [1][2]. Generic substitution between the 1-naphthyl and 2-naphthyl variants without experimental validation risks false-negative or false-positive hits in biochemical assays, as the conformational preferences and π-stacking interactions are non-equivalent [1][2]. Furthermore, substitution with the simpler unsubstituted acetamide analog (CAS 66234-68-2, MW 208.24 g/mol, XLogP3 = 1.0) results in a >3-unit reduction in lipophilicity, fundamentally altering membrane permeability and target engagement profiles [3].

Quantitative Differentiation of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(naphthalen-2-yl)acetamide from Closest Structural Analogs


Naphthyl Regioisomer Identity: 2-Naphthyl vs. 1-Naphthyl Substitution

The target compound incorporates a naphthalen-2-yl (β-naphthyl) group at the acetamide nitrogen, distinguishing it from its closest regioisomer, N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide (CAS 307512-12-5) [1][2]. The naphthalen-2-yl attachment positions the fused bicyclic system with a different angular orientation relative to the triazolopyridine-thioacetamide scaffold. This difference is reflected in the distinct InChIKeys: DZAFFQWXCZVILE-UHFFFAOYSA-N (2-naphthyl) versus VDJPELBYIPGNFH-UHFFFAOYSA-N (1-naphthyl), confirming non-interchangeable chemical identities [1][2]. While both regioisomers share identical molecular formula (C18H14N4OS) and molecular weight (334.4 g/mol), the topological difference affects molecular shape and potential protein-ligand interactions [1][2].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Lipophilicity Differentiation: 2-Naphthyl vs. Unsubstituted Acetamide Analog

The naphthalen-2-yl substituent confers substantially higher lipophilicity compared to the simpler, unsubstituted 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide (CAS 66234-68-2) [1][2]. The target compound exhibits a computed XLogP3 value of approximately 4.2, while the unsubstituted analog has a significantly lower XLogP3 of 1.0 [1][2]. This difference of more than 3 log units indicates that the target compound is markedly more hydrophobic, which directly influences its predicted membrane permeability, plasma protein binding, and distribution characteristics [1][2].

Physicochemical Property Drug-Likeness Permeability

Molecular Size and Rotatable Bond Comparison

The target compound (MW 334.4 g/mol) is substantially larger than the unsubstituted 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide fragment (MW 208.24 g/mol), reflecting the addition of the naphthalen-2-yl group [1][2]. The rotatable bond count also differs: the target compound has 4 rotatable bonds compared to 3 for the unsubstituted analog, which affects conformational entropy and binding adaptability [1][2].

Physicochemical Property Molecular Complexity Conformational Flexibility

Class-Level Scaffold Potential: Triazolo[4,3-a]pyridine Core as Privileged Kinase Inhibitor Pharmacophore

The [1,2,4]triazolo[4,3-a]pyridine core is a recognized privileged scaffold in kinase inhibitor drug discovery, specifically exemplified by Sanofi-Aventis's patent series claiming MET inhibitory activity for substituted triazolo[4,3-a]pyridine derivatives [1]. Among structurally related triazolo[4,3-a]pyridin-3-ylthio acetamides, the incorporation of a hydrophobic aryl substituent on the acetamide nitrogen is a recurring motif associated with enhanced kinase binding affinity [1]. The target compound's combination of the triazolopyridine-thioacetamide linker with a naphthalen-2-yl terminal group places it within this biologically validated chemical space, whereas the unsubstituted acetamide analog lacks the aryl hydrophobic anchor required for potent target engagement [1].

Kinase Inhibition MET Inhibitor Privileged Scaffold

Supplier Purity and Catalog Availability: Procurement-Ready Status

The target compound (CAS 442865-42-1) is available from multiple chemical suppliers with a standard purity specification of ≥95% . In contrast, the 1-naphthyl regioisomer (CAS 307512-12-5) is listed under catalog number CM646111, while the 2-naphthyl compound is listed as CM646112, requiring explicit catalog number verification to avoid inadvertent regioisomer substitution during procurement . Both compounds are supplied for research use only and are part of the ChemDiv diversity screening collection .

Chemical Procurement Compound Sourcing Screening Library

Recommended Application Scenarios for 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(naphthalen-2-yl)acetamide Based on Verified Differentiating Properties


Kinase-Focused Diversity Screening Library Enrichment

The compound is structurally aligned with the triazolo[4,3-a]pyridine class claimed as MET inhibitors, featuring the naphthalen-2-yl hydrophobic anchor that is absent in minimal acetamide fragments [1]. Its inclusion in kinase-targeted screening decks is justified by its privileged scaffold status and favorable physicochemical profile (XLogP3 = 4.2, MW = 334.4 g/mol), which positions it within drug-like chemical space suitable for ATP-binding site engagement [1][2].

Regioisomer-Dependent Structure-Activity Relationship (SAR) Studies

The 2-naphthyl compound (CAS 442865-42-1) can be directly compared with its 1-naphthyl regioisomer (CAS 307512-12-5) in SAR campaigns to elucidate the impact of naphthyl attachment geometry on target binding affinity and selectivity [1]. This head-to-head comparison is feasible because both compounds share identical molecular formula, molecular weight, and lipophilicity, isolating the regioisomeric topology as the sole differentiating variable [1].

Hydrophobic Fragment Linking and Merging Strategies

The compound's computed lipophilicity (XLogP3 = 4.2) contrasts sharply with the polar unsubstituted acetamide analog (XLogP3 = 1.0), making the 2-naphthyl compound a suitable choice for structure-based design efforts that require a hydrophobic fragment for linking or merging into larger lead molecules [1][2]. Its rotatable bond count (4) provides moderate conformational flexibility while maintaining sufficient rigidity for predictable binding poses [1].

Quality-Controlled Procurement for Biological Assay Replication

When ordering this compound for biological testing, explicit reference to CAS 442865-42-1 (Catalog CM646112) is essential to avoid inadvertent delivery of the 1-naphthyl isomer (CAS 307512-12-5, Catalog CM646111), as the two regioisomers share identical molecular formula, MW, and purity specifications but are topologically distinct and non-interchangeable in target binding assays [1][2].

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